5-(2,4-Dinitrophenyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Dinitrophenyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound with the molecular formula C10H6N4O7 and a molecular weight of 294.18 g/mol This compound is characterized by the presence of a pyrimidine ring substituted with a 2,4-dinitrophenyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dinitrophenyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the reaction of ethyl acetoacetate with 2,4-dinitrophenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized using urea in the presence of a base such as sodium ethoxide to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dinitrophenyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-(2,4-Dinitrophenyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-(2,4-Dinitrophenyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to alterations in cellular processes. For example, its nitro groups can undergo reduction to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(2,4-Dinitrophenyl)-2-furylmethylene-1-(4-methylphenyl)-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-{(E)-[(2,4-Dinitrophenyl)hydrazono]methyl}-2,4,6(1H,3H,5H)-pyrimidinetrione
Uniqueness
5-(2,4-Dinitrophenyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63561-09-1 |
---|---|
Molecular Formula |
C12H10N4O7 |
Molecular Weight |
322.23 g/mol |
IUPAC Name |
5-(2,4-dinitrophenyl)-5-ethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H10N4O7/c1-2-12(9(17)13-11(19)14-10(12)18)7-4-3-6(15(20)21)5-8(7)16(22)23/h3-5H,2H2,1H3,(H2,13,14,17,18,19) |
InChI Key |
NVPWTYARQHFYEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.